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Compound of Interest

Compound Name: Boc-D-Leucine monohydrate

Cat. No.: B152207 Get Quote

Introduction

N-tert-butoxycarbonyl-D-leucine monohydrate (Boc-D-Leucine monohydrate) is a critical

chiral building block in the synthesis of pharmaceuticals and other complex organic molecules.

Its purity and structural integrity are paramount for successful downstream applications. This

technical guide provides an in-depth overview of the spectroscopic data for Boc-D-Leucine
monohydrate, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopy. Detailed experimental protocols and data interpretation are presented to assist

researchers, scientists, and drug development professionals in the characterization of this

important compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed

information about the molecular structure of a compound. The following sections present the ¹H

and ¹³C NMR spectral data for Boc-D-Leucine monohydrate. The data presented is for the

corresponding L-enantiomer, N-Boc-L-leucine hydrate; in a non-chiral solvent, the NMR spectra

of enantiomers are identical.

¹H NMR Spectral Data
The proton NMR spectrum of Boc-D-Leucine monohydrate exhibits characteristic signals

corresponding to the various protons in the molecule. The chemical shifts (δ) are reported in

parts per million (ppm) relative to a standard reference.
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Proton Assignment
Chemical Shift (δ) in

ppm
Multiplicity Integration

H-α (CH) ~4.0-4.2 Multiplet 1H

H-β (CH₂) ~1.5-1.7 Multiplet 2H

H-γ (CH) ~1.4-1.6 Multiplet 1H

Boc (C(CH₃)₃) ~1.45 Singlet 9H

Leucine CH₃ ~0.9 Doublet 6H

NH (Amide) ~5.0-5.2 Doublet 1H

COOH ~12.0-13.0 Broad Singlet 1H

H₂O Variable Singlet 2H

Note: The chemical shifts of the NH, COOH, and water protons can vary depending on the

solvent, concentration, and temperature.

¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information about the different carbon environments

within the Boc-D-Leucine monohydrate molecule.

Carbon Assignment Chemical Shift (δ) in ppm

C=O (Carboxyl) ~175-177

C=O (Boc) ~155-157

C-α ~52-54

C (Boc quaternary) ~79-81

C-β ~40-42

C-γ ~24-26

CH₃ (Leucine) ~21-23

CH₃ (Boc) ~28
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by analyzing the

absorption of infrared radiation. The IR spectrum of Boc-D-Leucine monohydrate shows

characteristic absorption bands for the carboxylic acid, carbamate, and alkyl groups. An

Attenuated Total Reflectance (ATR) IR spectrum for Boc-D-Leu-OH hydrate is available on

SpectraBase.[1]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3300-2500 (broad) O-H stretch Carboxylic acid

~3350 N-H stretch Amide

~2960, 2870 C-H stretch Alkyl

~1710 C=O stretch Carboxylic acid & Carbamate

~1520 N-H bend Amide

~1390, 1365 C-H bend t-butyl

~1160 C-O stretch Carbamate

Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra of Boc-D-Leucine
monohydrate.

NMR Spectroscopy Protocol
Sample Preparation:

Dissolve approximately 10-20 mg of Boc-D-Leucine monohydrate in 0.6-0.8 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Transfer the solution to a 5 mm NMR tube.
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Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher

Solvent: DMSO-d₆

Temperature: 298 K

Pulse Sequence: Standard 1D proton

Number of Scans: 16-32

Relaxation Delay: 1-2 seconds

Spectral Width: -2 to 14 ppm

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher

Solvent: DMSO-d₆

Temperature: 298 K

Pulse Sequence: Proton-decoupled

Number of Scans: 1024 or more to achieve adequate signal-to-noise

Relaxation Delay: 2-5 seconds

Spectral Width: 0 to 200 ppm

Sample Preparation Data Acquisition Data Processing

Weigh Boc-D-Leucine Monohydrate (10-20 mg) Dissolve in Deuterated Solvent (0.6-0.8 mL) Transfer to NMR Tube Insert Sample into NMR Spectrometer Tune and Shim Spectrometer Acquire 1H and 13C Spectra Fourier Transform Phase and Baseline Correction Reference Spectra Integrate and Assign Peaks
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Click to download full resolution via product page

Figure 1. Workflow for NMR data acquisition and processing.

IR Spectroscopy Protocol
Sample Preparation (ATR-FTIR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid Boc-D-Leucine monohydrate powder directly onto the

ATR crystal.

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the

sample and the crystal.

Instrument Parameters (ATR-FTIR):

Spectrometer: FTIR spectrometer with an ATR accessory

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32 for both background and sample

Background: A background spectrum of the clean, empty ATR crystal should be collected

before the sample spectrum.

Sample Preparation Data Acquisition Data Processing

Clean ATR Crystal Place Solid Sample on Crystal Apply Pressure Collect Background Spectrum Collect Sample Spectrum Perform ATR Correction Baseline Correction Identify and Assign Peaks

Click to download full resolution via product page
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Figure 2. Workflow for ATR-FTIR data acquisition and processing.

Conclusion
This technical guide provides a comprehensive summary of the NMR and IR spectroscopic

data for Boc-D-Leucine monohydrate. The tabulated spectral data, coupled with the detailed

experimental protocols and workflows, offer a valuable resource for the unambiguous

identification and characterization of this compound. Adherence to these protocols will ensure

the acquisition of high-quality spectroscopic data, which is essential for quality control and

research and development in the pharmaceutical and chemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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